1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one, commonly referred to by its IUPAC name, is a complex organic compound notable for its unique functional groups. This compound features a trifluoromethyl group, which enhances its lipophilicity and stability, and a methylthio group that contributes to its reactivity. The molecular formula of this compound is , with a molecular weight of approximately .
The compound can be synthesized from commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and methylthiomethyl ketone. These precursors are readily accessible in chemical supply markets .
This compound is classified as a ketone due to the presence of the carbonyl group (C=O) in its structure. It also falls under the category of organofluorine compounds due to the trifluoromethyl group.
The synthesis of 1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one typically involves several steps:
The reaction mechanism often involves nucleophilic attack by the methylthio group on the carbonyl carbon of the ketone, leading to the formation of the desired compound. The use of a base is crucial for deprotonating the methylthio compound, enhancing its nucleophilicity.
The molecular structure of 1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one can be represented by its canonical SMILES notation: CC(=O)CC1=C(C=CC(=C1)SC)C(F)(F)F. This indicates that the compound has a propanone backbone with a phenyl ring substituted at specific positions .
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one is reactive and can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with biological targets. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration. The methylthio group may engage in redox reactions, impacting reactivity and interactions with biomolecules .
The compound exhibits stability under standard conditions but can react under specific circumstances as outlined previously. Its unique combination of functional groups provides distinct chemical behavior compared to similar compounds.
1-(3-(Methylthio)-5-(trifluoromethyl)phenyl)propan-2-one has significant applications in various fields:
This compound's unique structural features make it valuable in both academic research and industrial applications, highlighting its versatility in synthetic chemistry and potential biological activity.
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5